2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine
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Overview
Description
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a methoxypyrimidine group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine typically involves multiple steps, starting from commercially available precursorsKey reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has shown potential as a therapeutic agent in the treatment of diseases such as multiple myeloma and psoriasis
Mechanism of Action
The mechanism of action of 2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of kinases, affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.
Methoxypyrimidine derivatives: These compounds are used in various therapeutic applications due to their unique chemical properties.
Uniqueness
2-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4-methoxypyrimidine stands out due to its combination of structural elements, which confer unique biological activities and therapeutic potential. Its ability to inhibit TAK1 at nanomolar concentrations makes it a promising candidate for drug development .
Properties
Molecular Formula |
C15H17N7O |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C15H17N7O/c1-23-14-4-5-17-15(18-14)21-10-8-20(9-11-21)13-3-2-12-16-6-7-22(12)19-13/h2-7H,8-11H2,1H3 |
InChI Key |
XUUOKTAOYFCHHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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